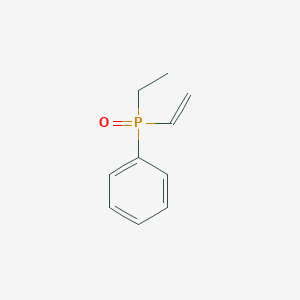

(Ethyl-vinyl-phosphinoyl)-benzene

Description

Contextual Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are fundamental to numerous areas of modern chemistry. acs.orgnih.gov Their importance stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments, leading to a wide array of reactivity and functionality. acs.orgnih.gov These compounds are integral to industrial processes, serving as catalysts, ligands for transition metals, and flame retardants. nih.gov In the realm of life sciences, organophosphorus moieties are the backbone of essential biomolecules like DNA, RNA, and ATP. nih.gov Furthermore, the development of P-chiral phosphine (B1218219) oxides, a category to which (ethyl-vinyl-phosphinoyl)-benzene belongs, has opened new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceuticals and materials science. acs.orgnih.govnih.gov

Importance of Vinyl Functionalities in Reactive Intermediates and Polymer Science

The vinyl group, a carbon-carbon double bond, is a cornerstone of reactive chemistry and polymer science. Its susceptibility to addition reactions makes it a versatile handle for chemical transformations. Vinyl groups are key components in the formation of polymers through various polymerization techniques, leading to materials with a wide range of properties and applications. molaid.comgoogle.comresearchgate.net For instance, vinylphosphonates, which are structurally related to this compound, are known to undergo polymerization and copolymerization to produce phosphorus-containing polymers. molaid.comgoogle.comresearchgate.net These polymers often exhibit desirable properties such as flame retardancy and improved adhesion. The reactivity of the vinyl group also allows for its participation in a variety of organic reactions, including Diels-Alder cycloadditions and Michael additions, making it a valuable building block in the synthesis of complex organic molecules. molaid.com

Role of Aromatic Substructures in Molecular Engineering and Reactivity Modulation

The presence of an aromatic substructure, in this case, a phenyl group, profoundly influences the electronic properties and spatial arrangement of a molecule. The benzene (B151609) ring in this compound can engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and self-assembly processes. These interactions play a significant role in the design of supramolecular structures and advanced materials. From a reactivity standpoint, the electronic nature of the aromatic ring can be modulated by introducing substituents, which in turn affects the reactivity of the adjacent functional groups. In the context of catalysis, the aromatic group can influence the steric and electronic environment of a catalytic center, thereby controlling its activity and selectivity.

Interdisciplinary Research Opportunities in Phosphinoyl-Vinyl-Aryl Systems

The combination of a phosphinoyl group, a vinyl moiety, and an aryl substructure within a single molecule like this compound creates a platform for diverse interdisciplinary research. The P-chiral nature of such compounds makes them attractive targets for the development of novel ligands in asymmetric catalysis, with potential applications in the synthesis of pharmaceuticals and fine chemicals. nih.govnih.govgoogle.com The polymerizable vinyl group opens up possibilities in materials science for the creation of functional polymers with tailored properties, such as flame retardants, coatings, and membranes. molaid.comgoogle.comresearchgate.net Furthermore, the interaction of the phosphinoyl-vinyl-aryl system with biological molecules could be explored for the development of new probes or modulators of biological processes. The study of the fundamental reactivity of this system, including its participation in various organic transformations, continues to be an active area of research, promising new synthetic methodologies and a deeper understanding of chemical principles.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively available in the public domain, some key identifiers and the crystal structure of one of its enantiomers have been reported.

Table 1: Basic Compound Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonym | Ethylphenylvinylphosphine oxide |

| CAS Number | 38318-56-8 |

| Molecular Formula | C₁₀H₁₃OP |

| Molecular Weight | 180.18 g/mol |

Table 2: Spectroscopic and Structural Data

| Data Type | Information |

|---|---|

| ¹H NMR | Specific data for this compound is not readily available in public literature. |

| ¹³C NMR | Specific data for this compound is not readily available in public literature. |

| ³¹P NMR | Specific data for this compound is not readily available in public literature. For the related compound, (2-methylphenyl)-phenylphosphine oxide, a ³¹P NMR chemical shift of δ 21.9 ppm (in CDCl₃) has been reported. acs.org |

| Infrared (IR) Spectroscopy | Specific data for this compound is not readily available in public literature. |

| Crystal Structure | The crystal structure of the (Rp)-enantiomer of ethylphenylvinylphosphine oxide has been reported. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38318-56-8 |

|---|---|

Molecular Formula |

C10H13OP |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

[ethenyl(ethyl)phosphoryl]benzene |

InChI |

InChI=1S/C10H13OP/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3,5-9H,1,4H2,2H3 |

InChI Key |

FTRXXAVDMIJODA-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Vinyl Phosphinoyl Benzene and Congeners

Strategies for Phosphinoyl Moiety Incorporation onto Aromatic Rings

Alternative Metal-Mediated Phosphinylation Protocols

Beyond palladium and nickel, other metal-mediated methods for arylphosphinylation exist. For instance, photoinduced cobaloxime catalysis enables the oxidant-free radical phosphinylation and cyclization of 2-methylthiolated phenylalkynones with secondary phosphine (B1218219) oxides to produce phosphorylated thiochromones. acs.orgacs.orgacs.org

Approaches for Vinyl Group Functionalization on Benzene (B151609) Scaffolds

The introduction of a vinyl group onto a benzene ring is a common transformation in organic synthesis. Several catalytic methods have been developed to achieve this with high efficiency and selectivity.

Olefin Cross-Metathesis for Alkenylphosphonate Synthesis

Olefin cross-metathesis has emerged as a powerful and versatile method for the synthesis of alkenylphosphonates. nih.govresearchgate.net This reaction involves the coupling of two different olefins, catalyzed by ruthenium alkylidene complexes, often referred to as Grubbs catalysts. nih.govorganic-chemistry.org This methodology allows for the straightforward synthesis of various substituted allyl and vinyl phosphonates, often with high (E)-stereoselectivity. researchgate.net The reaction is tolerant of a wide range of functional groups, making it applicable to complex molecules. researchgate.netsigmaaldrich.com For instance, it has been successfully used in the synthesis of vinylphosphonate-linked nucleotide dimers. nih.gov

| Catalyst | Olefin Substrates | Product | Key Features |

| Grubbs' second-generation catalyst | Terminal olefins, vinylphosphonates | (E)-Alkenylphosphonates | High (E)-selectivity. researchgate.netnih.gov |

| Ruthenium alkylidene catalysts | Various olefins | Alkenyl acyclonucleoside phosphonates | Efficient for challenging trisubstituted products. nih.gov |

Catalytic Asymmetric Alkenyl C(sp2)–H Functionalization

The direct functionalization of alkenyl C(sp²)–H bonds represents an atom-economical approach to synthesize structurally diverse chiral compounds. rsc.orgrsc.orgresearchgate.net Recent advancements have led to a number of robust strategies for the asymmetric functionalization of these bonds. rsc.orgrsc.orgresearchgate.net These methods often employ transition metal catalysts to achieve high enantioselectivity. rsc.orgresearchgate.net While a broad area of research, the principles can be applied to the synthesis of chiral vinylarenes, which could then be subjected to phosphinylation to afford compounds like (Ethyl-vinyl-phosphinoyl)-benzene.

Transetherification Routes to Vinyl Ethers (Analogous Principles)

The synthesis of vinyl ethers can be effectively achieved through transetherification reactions, a method whose principles can be analogously considered for the synthesis of vinylphosphinates like this compound. This process typically involves the exchange of an alkoxy group of an existing ether with an alcohol. In the context of vinyl ethers, a common industrial precursor is ethyl vinyl ether.

Palladium-catalyzed transetherification has emerged as a particularly effective method for producing a variety of functionalized vinyl ethers. academie-sciences.fracademie-sciences.fr Research has demonstrated that an air-stable palladium catalyst, generated in situ, can efficiently facilitate the reaction between ethyl vinyl ether and various alcohols. academie-sciences.fr This single-step synthesis has shown good alcohol conversion rates (50–82%) and vinyl ether yields (up to 75%). academie-sciences.fr The optimization of reaction conditions—such as the molar ratio of reactants, concentration, solvent, and the nature and amount of the catalyst and ligand—is crucial for maximizing yields. academie-sciences.fracademie-sciences.fr

For instance, the synthesis of 1,2,3-trimethoxy-5-(vinyloxymethyl)benzene from the corresponding alcohol and ethyl vinyl ether achieved an 82% conversion and a 75% yield under optimized conditions. academie-sciences.fr Similarly, the preparation of 2-(vinyloxymethyl)furan resulted in a 69% conversion and 59% yield. academie-sciences.fr These examples highlight the utility of palladium-catalyzed transetherification for creating vinyl ether moieties on various molecular scaffolds.

While these examples focus on the synthesis of traditional vinyl ethers, the underlying principles of activating a vinyl group for etherification can be conceptually extended to the synthesis of vinylphosphinates. The development of analogous catalytic systems for the direct vinylation of ethylphenylphosphinate or the reaction of a vinylating agent with a suitable phosphorus-containing precursor could provide a direct and efficient route to this compound.

Table 1: Examples of Palladium-Catalyzed Transetherification for Vinyl Ether Synthesis academie-sciences.fr

| Product | Conversion (%) | Yield (%) |

| 2-(Vinyloxymethyl)furan | 69 | 59 |

| 1,2,3-Trimethoxy-5-(vinyloxymethyl)benzene | 82 | 75 |

| Mono-vinyl ether of tetraethylene glycol | 75 | - |

Convergent and Divergent Synthetic Pathways for Complex Architectures

The construction of complex molecules containing the this compound core can be approached through two primary strategic paradigms: convergent and divergent synthesis.

Conversely, a divergent synthesis begins with a central core molecule, from which successive generations of building blocks are added to create a library of related compounds. wikipedia.org This strategy is particularly useful for generating molecular diversity and for the synthesis of structures like dendrimers, where new monomers are added to a growing spherical surface in each generation. wikipedia.org In the context of this compound, this molecule could serve as the central core, with the ethyl, vinyl, and phenyl groups being further functionalized to build more complex architectures. A chemoenzymatic platform has been reported to access highly oxidized complex diterpenes through a hybrid oxidative approach, demonstrating a modern application of divergent synthesis. nih.gov

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of different functional groups onto a core molecule. This strategy allows for precise control over the final structure of the molecule. For compounds related to this compound, this could involve the initial synthesis of a simpler phosphinoyl precursor, followed by the sequential introduction of the ethyl and vinyl groups, or the functionalization of the phenyl ring.

A notable example of a related functionalization strategy is the radical-mediated phosphinoyl-functionalization of unactivated alkenes. rsc.org In this process, P-centered radicals are generated under mild conditions and react with alkenes, triggering a distal functional group migration. rsc.org This allows for the concurrent incorporation of a phosphinoyl radical and another functional group into the alkene, providing a route to a wide range of alkylphosphorus compounds. rsc.org Both phosphine oxides and phosphonates can serve as precursors for the phosphinoyl radicals in this reaction. rsc.org

Another approach involves the functionalization of nanoparticles with organophosphorus compounds. For instance, superparamagnetic magnetite nanoparticles have been surface-modified with stearic acid and then functionalized with tributyl phosphate (B84403) (TBP). tandfonline.com This highlights a method where a phosphinoyl-containing molecule is attached to a larger structure in a sequential manner.

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.govbeilstein-journals.org These reactions are characterized by high atom economy, simplicity, and time and energy savings, making them powerful tools in modern synthetic chemistry. nih.govbeilstein-journals.org

The Kabachnik–Fields reaction is a classic example of an MCR used to synthesize α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphonate. nih.gov This reaction and its variations are pivotal in organophosphorus chemistry. MCRs have been extensively used to create a wide variety of phosphorylated heterocyclic compounds. nih.govbeilstein-journals.org

More recent developments include phosphine-triggered MCRs. For example, the reaction of phosphines, arynes, and aldehydes can proceed via a formal [3+2] cycloaddition to form stable pentacovalent phosphoranes based on a benzooxaphosphole system. rsc.org

The principles of MCRs can be applied to the synthesis of complex derivatives of this compound. By designing an MCR that incorporates a vinyl- or ethyl-phenylphosphinate precursor, it would be possible to rapidly assemble complex molecular architectures around this central motif.

Table 2: Key Types of Multicomponent Reactions in Organophosphorus Chemistry

| Reaction Name | Reactants | Product |

| Kabachnik–Fields | Aldehyde/Ketone, Amine, Dialkyl Phosphonate | α-Aminophosphonate |

| Phosphine-triggered MCR | Phosphine, Aryne, Aldehyde | Pentacovalent Phosphorane |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide Salt | α-Amino Nitrile |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde | α-Acyloxyamide |

Stereochemical Control in the Synthesis of Chiral Phosphinoyl Derivatives

When the phosphorus atom in a phosphinoyl compound is attached to four different substituents, it becomes a stereogenic center, leading to the existence of enantiomers. The control of stereochemistry in the synthesis of these P-chiral compounds is a significant area of research due to the importance of enantiomerically pure compounds in various applications.

Several methods have been developed for the stereoselective synthesis of P-chiral phosphinoyl derivatives. tandfonline.com These include:

Nucleophilic displacement at the phosphorus atom: This is a fundamental reaction where the stereochemical outcome depends on the reaction mechanism.

Asymmetric deprotonation: Using a chiral base to selectively remove a proton can create a chiral intermediate that then reacts to form an enantiomerically enriched product.

Kinetic resolution: This involves the use of chemical or enzymatic reagents to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. tandfonline.com

Resolution via diastereomers: Reacting a racemic phosphinoyl compound with a chiral resolving agent forms a pair of diastereomers, which can then be separated by physical methods like chromatography or crystallization. tandfonline.com

The Atherton–Todd reaction, a dehydrogenative coupling of H-phosphinates, can proceed with the transfer of stereochemistry from the starting material to the product. nih.gov However, the synthesis of the enantiopure H-phosphinate often requires multiple steps. nih.gov Another strategy involves coupling a racemic phosphorus center with a chiral auxiliary to achieve high stereoselectivity. nih.gov

Recent advances have also focused on the use of chiral nucleophilic catalysis to synthesize enantioenriched phosphorus centers from racemic H-phosphinate species coupled with nucleophilic alcohols under halogenating conditions. nih.gov While yields can be acceptable (33–95%), the enantioselectivity has been modest in some cases (up to 62% ee). nih.gov

For a molecule like this compound, where the phosphorus atom is bonded to an ethyl group, a vinyl group, a phenyl group, and an oxygen atom, the phosphorus center is chiral. The application of these stereoselective synthetic methods would be crucial for obtaining enantiomerically pure forms of this compound.

Table 3: Approaches to Stereoselective Synthesis of P-Chiral Phosphinoyl Compounds

| Method | Description |

| Nucleophilic Displacement | Substitution at the phosphorus center with controlled stereochemistry. |

| Asymmetric Deprotonation | Use of a chiral base to create a chiral intermediate. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. |

| Diastereomeric Resolution | Formation and separation of diastereomers using a chiral auxiliary. |

| Atherton–Todd Reaction | Dehydrogenative coupling with transfer of stereochemistry. |

| Chiral Nucleophilic Catalysis | Catalytic generation of an enantioenriched phosphorus center. |

Reaction Chemistry and Mechanistic Investigations of Ethyl Vinyl Phosphinoyl Benzene

Reactivity Profiles of the Vinyl Moiety

The vinyl group in (Ethyl-vinyl-phosphinoyl)-benzene is an electron-deficient system due to the electron-withdrawing nature of the adjacent phosphinoyl group. This electronic characteristic significantly influences its reactivity in various addition and polymerization reactions.

Radical Additions and Polymerization Mechanisms

The vinyl group of this compound is susceptible to radical addition reactions. The initiation of such reactions often involves the use of a radical initiator, such as an organic peroxide, which undergoes homolytic fission upon exposure to ultraviolet (UV) light to form radicals. youtube.com These radicals can then add to the vinyl group, initiating a chain reaction.

The polymerization of vinyl compounds can proceed via a radical mechanism, leading to the formation of addition polymers. youtube.com In the case of this compound, the polymerization would involve the propagation of a radical chain, where the radical end of a growing polymer chain adds to the vinyl group of a monomer molecule. This process can be repeated to form long polymer chains. The specific conditions, such as temperature and catalyst level, can influence the inherent viscosity and other properties of the resulting polymer. google.com

For instance, the polymerization of styrene (B11656), a related vinyl aromatic compound, can be carried out as a continuous or batch process. google.com Similar methodologies could be applicable to this compound.

A general representation of the radical polymerization of a vinyl monomer is depicted below:

| Step | Description |

| Initiation | Formation of initial radicals from an initiator. |

| Propagation | Addition of the radical to a monomer unit, creating a new, larger radical. |

| Termination | Combination or disproportionation of two radical chains to form a stable polymer. |

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, which are a class of pericyclic reactions involving a conjugated diene and a dienophile to form a six-membered ring. libretexts.orglibretexts.org The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step. libretexts.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The phosphinoyl group in this compound serves this purpose, making the vinyl moiety an effective dienophile. These reactions are stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org

An example of a Diels-Alder reaction involves the reaction of a conjugated diene with an alkene (the dienophile) to form a cyclohexene (B86901) derivative. libretexts.org While specific examples with this compound are not detailed in the provided results, its structural features suggest its participation in such [4+2] cycloadditions. libretexts.org It has been shown that vinyl benzenes can act as dienes in certain Diels-Alder reactions, although this is less common. nih.gov

| Reaction Component | Role in Diels-Alder Reaction |

| Diene | 4π-electron system (conjugated) |

| Dienophile | 2π-electron system (alkene or alkyne) |

| This compound | Potential Dienophile |

Electrophilic and Nucleophilic Addition Pathways

Electrophilic Addition: While benzene (B151609) and its simple derivatives are generally more susceptible to electrophilic substitution than addition, under certain conditions, such as in the presence of strong sunlight or radical initiators, they can undergo addition reactions. libretexts.org The vinyl group, however, provides a site for electrophilic addition. The electron-withdrawing phosphinoyl group would be expected to decrease the nucleophilicity of the vinyl double bond, making electrophilic addition less favorable compared to alkenes with electron-donating groups.

Nucleophilic Addition: The electron-deficient nature of the vinyl group in this compound makes it a potential substrate for nucleophilic addition reactions. This is analogous to Michael additions where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.net The phosphinoyl group activates the double bond towards attack by nucleophiles.

A general mechanism for nucleophilic addition to an activated alkene involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a carbanionic intermediate which is stabilized by the electron-withdrawing group. Subsequent protonation yields the final addition product.

Reactivity of the Phosphinoyl Moiety

The phosphinoyl group (P=O) is the other key reactive center in this compound, influencing the molecule's coordination chemistry and redox properties.

Ligand Properties in Organometallic Catalysis

Phosphine (B1218219) oxides, and by extension compounds like this compound, can act as ligands in organometallic complexes. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center. mostwiedzy.pl The presence of both a phosphinoyl group and a vinyl group offers the potential for the molecule to act as a P,C-bidentate ligand, coordinating to a metal through both the phosphorus atom and the vinyl π-system. acs.org

The coordination properties of such ligands are crucial in transition metal-catalyzed reactions. researchgate.net The electronic and steric properties of the phosphinoyl ligand can significantly influence the activity and selectivity of the metal catalyst. For instance, phosphaalkenes, which contain a C=P bond, are known to form a variety of transition metal complexes with diverse catalytic applications. mostwiedzy.pl While this compound contains a P=O bond, the principles of ligand coordination are related.

| Metal Complex Component | Role in Catalysis |

| Metal Center | Active site for the catalytic reaction. |

| This compound | Ligand, modulating the properties of the metal center. |

Redox Chemistry and Derivatives Formation

The phosphorus center in the phosphinoyl group is in a higher oxidation state (P(V)). It can potentially undergo reduction to form the corresponding phosphine. Conversely, related phosphorus compounds in lower oxidation states, such as secondary phosphine oxides, can undergo oxidation. For example, secondary phosphine oxides can be oxidized to generate phosphinoyl radicals, which can then participate in further reactions like addition to alkynes. acs.org

The formation of derivatives can also occur at the phosphinoyl group. For example, the P=O bond can be cleaved or modified through various chemical transformations, leading to a range of organophosphorus compounds with different functionalities.

Nucleophilic Phosphine Catalysis Analogues

Nucleophilic phosphine catalysis is a powerful synthetic methodology where tertiary phosphines act as catalysts by adding to electrophilic partners, generating reactive zwitterionic intermediates. nih.gov Common electrophiles include activated alkenes, allenes, and alkynes. nih.govacs.org While this compound, a phosphine oxide, does not function as a nucleophilic phosphine catalyst itself, its vinyl group is an activated alkene. This makes it an excellent substrate for reactions that are mechanistic analogues of processes seen in phosphine catalysis, particularly Michael-type conjugate additions. nih.gov

The phosphinoyl group is strongly electron-withdrawing, which polarizes the vinyl group's carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to the behavior of substrates like methyl vinyl ketone or acrylonitrile (B1666552) used in classic phosphine-catalyzed Michael additions. nih.gov In such a scenario, a base can deprotonate a pronucleophile, which then adds to the vinyl group of this compound to form a stable enolate intermediate.

This reactivity paradigm allows this compound to participate in a variety of conjugate addition reactions, serving as a Michael acceptor for a range of soft nucleophiles, including amines, thiols, and carbanions. The reaction provides a pathway to functionalize the β-position of the vinyl group, expanding the synthetic utility of this class of compounds.

Reactivity of the Benzene Core

The electronic nature of the phosphinoyl group profoundly influences the reactivity of the attached benzene ring, governing its behavior in both substitution and coupling reactions.

Electrophilic Aromatic Substitution with Directing Group Effects

In electrophilic aromatic substitution (EAS), substituents on the benzene ring dictate the reaction's rate and regioselectivity. wikipedia.org The phosphinoyl group, -P(O)RR', is a potent electron-withdrawing group (EWG). This is due to the high electronegativity of the oxygen atom and the positive formal charge on the phosphorus, which withdraws electron density from the benzene ring through a strong negative inductive effect (-I).

Consequently, the (ethyl-vinyl-phosphinoyl) substituent has two primary effects on the benzene ring's reactivity in EAS:

Deactivation : By withdrawing electron density, the group makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org Reactions like nitration or halogenation require harsher conditions.

Meta-Direction : The phosphinoyl group directs incoming electrophiles to the meta positions. This is because the carbocation intermediates (sigma complexes) formed by attack at the ortho and para positions are significantly destabilized. In these intermediates, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing phosphinoyl group, which is highly unfavorable. uci.eduyoutube.com The intermediate from meta attack avoids this destabilizing interaction, making it the lower-energy pathway. youtube.com

Table 1: Directing Effects of the (Ethyl-vinyl-phosphinoyl) Group in Electrophilic Aromatic Substitution

| Feature | Description | Rationale |

| Ring Reactivity | Deactivated | The phosphinoyl group is strongly electron-withdrawing, reducing the nucleophilicity of the aromatic ring. libretexts.org |

| Directing Effect | meta-Director | The intermediates for ortho and para substitution are destabilized by placing a positive charge adjacent to the electron-deficient phosphorus atom. The meta intermediate is the least destabilized. uci.eduyoutube.com |

| Typical Conditions | Harsher than for benzene | Higher temperatures and/or stronger acid catalysts are often required to overcome the deactivation of the ring. |

Cross-Coupling Reactions at Aryl Positions

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For this compound to participate in these reactions as a substrate, a leaving group, typically a halide (e.g., Br, I) or a triflate, must be present on the benzene ring.

A halogenated derivative, such as 1-bromo-3-((ethyl-vinyl-phosphinoyl))-benzene, could serve as a versatile substrate in a variety of palladium- or nickel-catalyzed cross-coupling reactions. rsc.org These reactions are generally tolerant of the phosphine oxide functionality.

Table 2: Representative Cross-Coupling Reactions for a Halogenated this compound Substrate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Biaryl derivative |

| Hiyama Coupling | Organosilane (e.g., Aryl-Si(OMe)₃) | Pd(OAc)₂, Ligand, F⁻ Activator | Biaryl derivative rsc.org |

| Kumada Coupling | Grignard Reagent (e.g., Aryl-MgBr) | NiCl₂(dppp) or PdCl₂(dppf) | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Styrenyl derivative |

These reactions provide a modular approach to elaborate the aromatic core, allowing for the synthesis of complex molecules where the (ethyl-vinyl-phosphinoyl) moiety can be incorporated to impart specific properties.

Elucidation of Reaction Mechanisms

Understanding the transient species and energy profiles involved in the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methods.

Identification of Key Intermediates

The reaction pathway dictates the key intermediates that are formed. For the principal reaction types involving this compound, distinct intermediates have been identified or can be postulated based on established mechanisms.

Electrophilic Aromatic Substitution : The mechanism proceeds via a two-step addition-elimination pathway. The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . uci.edu The rate-determining step is the formation of this high-energy intermediate. uci.edu

Nucleophilic Conjugate Addition : In the Michael addition of a nucleophile (Nu⁻) to the vinyl group, the key intermediate is a phosphorus-stabilized enolate . This enolate is formed after the nucleophile attacks the β-carbon of the vinyl group.

Radical Reactions : In certain transformations, particularly those involving the formation of the P-C bond from precursor secondary phosphine oxides, radical intermediates are crucial. For instance, in reactions of alkynones with secondary phosphine oxides, a phosphinoyl radical can be generated, which then adds to an unsaturated bond to form a vinyl radical intermediate . acs.orgacs.org This vinyl radical can subsequently undergo further reactions, such as intramolecular cyclization. acs.org

Table 3: Key Intermediates in Reactions of this compound and its Precursors

| Reaction Type | Key Intermediate | Description |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the benzene ring. uci.edu |

| Nucleophilic Conjugate Addition | Enolate Anion | Formed upon addition of a nucleophile to the β-carbon of the vinyl group, with the negative charge delocalized onto the phosphinoyl oxygen. |

| Radical Addition (from precursors) | Phosphinoyl Radical / Vinyl Radical | A P-centered radical adds to an alkyne or alkene, generating a C-centered vinyl radical, which is a key intermediate for further bond formation. acs.org |

| Cross-Coupling (Catalytic Cycle) | Organopalladium(II) Species | Intermediates from oxidative addition (Aryl-Pd(II)-X) and transmetalation (Aryl-Pd(II)-R) are central to the catalytic cycle. |

Transition State Characterization

The characterization of transition states (TS), which represent the highest energy point along a reaction coordinate, is often accomplished through computational chemistry, though valuable insights can be gained from kinetic studies.

Electrophilic Aromatic Substitution : According to the Hammond postulate, the transition state of the rate-determining first step (formation of the arenium ion) is late, meaning its structure and energy resemble that of the high-energy arenium ion intermediate. The relative energies of the transition states leading to the ortho/para versus the meta intermediates determine the reaction's regioselectivity. The TS leading to the meta intermediate is lower in energy. youtube.com

Radical Addition : For the addition of a phosphinoyl radical to an alkyne, the transition state involves the approach of the radical to the π-system. The regioselectivity of the addition (i.e., which carbon of the alkyne is attacked) is determined by the relative stability of the resulting vinyl radical intermediates, with the more stable radical being formed through a lower-energy transition state. acs.org

Kinetic and Stereochemical Investigations

Kinetic and stereochemical studies are fundamental to understanding the reaction mechanisms of P-stereogenic compounds like this compound. Such investigations reveal the factors that govern reaction rates and the spatial arrangement of atoms in the products. The primary modes of reaction for this compound involve the vinyl group, including Michael additions and cycloadditions, as well as nucleophilic substitution at the phosphorus center.

Quantitative kinetic data, such as rate constants and activation energies, for reactions involving this compound are not readily found in the literature. However, the kinetics of related processes, such as the phospha-Michael addition of phosphines to activated alkenes, have been studied. These studies indicate that the rate of reaction is highly dependent on the nature of the nucleophile, the electrophile, and the solvent.

For the Michael addition of a nucleophile to this compound, the reaction is expected to follow second-order kinetics, being first order in both the vinylphosphine oxide and the nucleophile. The phosphinoyl group's strong electron-withdrawing nature enhances the electrophilicity of the β-carbon of the vinyl group, making it susceptible to attack.

In a related study on the addition of tertiary phosphines to various Michael acceptors, the reaction kinetics were followed by spectroscopic methods. The results demonstrated that the nucleophilicity of the phosphine and the nature of the acceptor significantly influence the second-order rate constants. While not directly measuring the reactivity of this compound as a substrate, these findings underscore the kinetic principles that would apply.

A proposed general rate law for the Michael addition of a nucleophile (Nu) to this compound would be:

Rate = k[this compound][Nu]

Where k is the second-order rate constant. The magnitude of k would be influenced by steric and electronic factors of the nucleophile and the solvent polarity.

The stereochemical outcomes of reactions involving this compound are of significant interest due to the P-stereogenic center. Reactions can proceed with either retention or inversion of configuration at the phosphorus atom, or they can be stereospecific with respect to the vinyl group.

Nucleophilic Substitution at Phosphorus: The synthesis of chiral vinylphosphine oxides often involves nucleophilic substitution on a precursor at the phosphorus atom. Studies on similar systems, such as the reaction of a Grignard reagent with a menthyl phosphinate, have shown that these reactions typically proceed with a high degree of stereospecificity, primarily with inversion of configuration at the phosphorus center. This is consistent with a backside nucleophilic attack, analogous to an SN2 mechanism.

Reactions of the Vinyl Group: For reactions involving the vinyl group, such as Michael additions or Diels-Alder cycloadditions, the stereochemistry of the phosphorus center can direct the approach of the incoming reagent, leading to diastereoselectivity.

In the case of Michael additions, a chiral auxiliary on the nucleophile or a chiral catalyst can be used to achieve high enantioselectivity. For reactions of an achiral nucleophile with a racemic mixture of this compound, the formation of diastereomers is possible if a new stereocenter is created. The diastereomeric ratio would be dependent on the relative energies of the transition states leading to the different diastereomers.

The Diels-Alder reaction, in which the vinylphosphine oxide acts as a dienophile, is known to be highly stereospecific. The stereochemistry of the dienophile is retained in the product. For instance, the reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to favor the endo product due to secondary orbital interactions in the transition state. If an enantiomerically pure sample of this compound were used, the resulting Diels-Alder adduct would also be enantiomerically pure.

Research on diastereoselective nucleophilic additions to γ-oxygenated chiral vinyl phosphine oxides has demonstrated that various nucleophiles react to give β-substituted phosphine oxides with a preference for one diastereomer. This selectivity is attributed to the steric and electronic influence of the existing chiral center.

The following tables summarize expected or observed stereochemical outcomes in reactions of analogous vinylphosphine oxides.

Table 1: Stereochemical Outcome of Nucleophilic Substitution for the Synthesis of Chiral Vinylphosphine Oxides

| Precursor Stereochemistry | Reagent | Product Stereochemistry | Observed Outcome |

| (SP)-Menthyl Phenylphosphinate | Vinylmagnesium Bromide | (RP)-Phenylvinylphosphine Oxide | Inversion of configuration |

| (RP)-Menthyl Phenylphosphinate | Vinylmagnesium Bromide | (SP)-Phenylvinylphosphine Oxide | Inversion of configuration |

Table 2: Illustrative Diastereoselectivity in Michael Additions to Chiral Vinylphosphine Oxides

| Chiral Vinylphosphine Oxide | Nucleophile | Diastereomeric Ratio (d.r.) |

| γ-hydroxy-(RP)-vinylphosphine oxide | Lithium dibenzylamide | >95:5 |

| γ-silyloxy-(RP)-vinylphosphine oxide | Methylcuprate | 80:20 |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Without access to the primary research data for "(Ethyl-vinyl-phosphinoyl)-benzene," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and professional, authoritative tone.

Computational and Theoretical Studies of Ethyl Vinyl Phosphinoyl Benzene

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (Ethyl-vinyl-phosphinoyl)-benzene, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The molecule possesses several rotational degrees of freedom, primarily around the phosphorus-carbon bonds connecting the ethyl, vinyl, and phenyl groups.

Table 1: Representative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and intended to represent typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| P-C(phenyl) | 1.80 Å | |

| P-C(vinyl) | 1.78 Å | |

| P-C(ethyl) | 1.82 Å | |

| C=C (vinyl) | 1.34 Å | |

| Bond Angle | O=P-C(phenyl) | 112.5° |

| C(phenyl)-P-C(vinyl) | 108.0° | |

| C(vinyl)-P-C(ethyl) | 105.5° | |

| Dihedral Angle | C(phenyl)-P-C(vinyl)-C | 15.0° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenyl and vinyl groups, which contain π-electrons. The LUMO, on the other hand, would be expected to have significant contributions from the vinyl group, particularly the β-carbon, making it susceptible to nucleophilic attack. The electron-withdrawing phosphinoyl group influences the energy levels of these orbitals. DFT calculations can precisely map the spatial distribution and energy levels of the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Properties for this compound from a Hypothetical DFT Calculation This table is illustrative and intended to represent typical data obtained from DFT calculations.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates the ionization potential and electron-donating ability. |

| LUMO Energy | -1.23 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.62 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

DFT can be employed to model the mechanisms of chemical reactions involving this compound. A key reaction for this type of molecule is the Michael-type conjugate addition to the activated vinyl group. researchgate.net Theoretical calculations can map the potential energy surface of such a reaction, identifying the transition state structure and calculating the activation energy barrier. This information is invaluable for understanding the reaction kinetics and predicting the feasibility of a transformation.

For instance, the reaction of this compound with a nucleophile can be modeled to determine the preferred reaction pathway and the energy profile. Such studies can reveal the influence of the ethyl and phenyl groups on the reactivity of the vinyl moiety.

Table 3: Representative Calculated Activation Energies for a Hypothetical Reaction of this compound This table is illustrative and intended to represent typical data obtained from DFT calculations for a Michael addition reaction.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | The initial attack of a nucleophile on the vinyl group. | 15.2 |

| Proton Transfer | Subsequent protonation to form the final product. | 5.8 |

| Overall Reaction | The net energy change from reactants to products. | -12.5 (exothermic) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or in the solid state.

For this compound, MD simulations could be used to understand how the molecule behaves in a solution, how it interacts with solvent molecules, and how multiple molecules of the compound might aggregate. This is particularly relevant for understanding its physical properties like solubility and for predicting its behavior in a biological system. Simulations can reveal preferred intermolecular arrangements, such as π-π stacking of the phenyl rings or hydrogen bonding involving the phosphinoyl oxygen.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property.

For this compound, a QSAR model could be developed to predict its potential biological activity, drawing on data from structurally similar compounds. For example, studies on [(E)-2-R-vinyl]benzene derivatives have successfully used QSAR to model their antibacterial properties. acs.orgsigmaaldrich.com By calculating a range of descriptors for this compound, such as electronic, steric, and lipophilic parameters, its activity could be predicted using an established QSAR model for a relevant biological target. This approach is highly valuable in the early stages of drug discovery and materials science for screening and designing new compounds with desired properties.

Table 4: Representative Molecular Descriptors for this compound Used in a Hypothetical QSAR Model This table is illustrative and intended to represent typical data that would be calculated for a QSAR study.

| Descriptor Type | Descriptor Name | Calculated Value | Predicted Property |

|---|---|---|---|

| Electronic | Dipole Moment | 3.8 D | Influences solubility and binding affinity. |

| Lipophilic | LogP | 2.5 | Predicts partitioning between aqueous and lipid phases. |

| Steric | Molecular Volume | 185 ų | Relates to the size and shape of the molecule. |

| Topological | Wiener Index | 125 | A numerical descriptor of molecular branching. |

Materials Science and Engineering Applications of Ethyl Vinyl Phosphinoyl Benzene Derivatives

Polymerization and Copolymerization for Advanced Polymeric Materials

The vinyl group in (Ethyl-vinyl-phosphinoyl)-benzene allows it to readily undergo polymerization and copolymerization, forming a variety of polymeric structures. The presence of the phosphorus-containing group influences the polymerization behavior and confers specific properties to the final polymer.

Synthesis and Characterization of Homo- and Copolymers

Homopolymers of this compound and its copolymers with other vinyl monomers, such as styrene (B11656) or acrylates, can be synthesized through radical polymerization. nih.gov The resulting materials, poly(this compound) and its copolymers, integrate the properties of the constituent monomers. For instance, copolymerization with commercially significant monomers can introduce the functional phosphinoyl group into the polymer chain, modifying properties like flame retardancy and thermal stability. nih.gov

The synthesis typically involves using a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent. The characterization of these polymers is carried out using a suite of analytical techniques. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) are employed to confirm the polymer structure and composition. Thermal properties are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.gov

Table 1: Illustrative Copolymerization Data

| Comonomer | Polymerization Technique | Key Characterization Findings |

|---|---|---|

| Styrene | Radical Copolymerization | Formation of copolymers with varying compositions, confirmed by NMR and elemental analysis. nih.gov |

| Methyl Methacrylate | Controlled Radical Polymerization | Synthesis of well-defined block copolymers with controlled molecular weights and low dispersity. |

This table is for illustrative purposes and represents typical findings in the field.

Controlled Radical Polymerization Techniques (ATRP, RAFT, NMP) for Architecture Control

To achieve precise control over the polymer architecture, including molecular weight, dispersity, and complex structures (e.g., block, graft, or star polymers), controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.comnih.gov These methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are powerful tools for synthesizing well-defined polymers from vinyl monomers. sigmaaldrich.comnsf.gov

ATRP has proven to be a highly successful method for preparing polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

RAFT is another versatile technique that allows for the synthesis of polymers with complex architectures and high end-group fidelity. nih.govresearchgate.net

NMP remains a relevant and utilized technique in polymer research. sigmaaldrich.com

The application of these techniques to this compound allows for the creation of advanced polymeric materials with tailored properties. For example, block copolymers containing a poly(this compound) segment can be designed for specific self-assembly behaviors or targeted applications. The ability to control the polymer architecture is crucial for developing materials with optimized performance in areas like drug delivery, surface modification, and nanotechnology. sigmaaldrich.comtcichemicals.com

Anionic and Coordination Polymerization Pathways

Anionic polymerization offers another route to produce polymers with well-defined structures and narrow molecular weight distributions. uni-bayreuth.de Vinyl monomers with substituents that can stabilize a negative charge, such as aromatic rings, are generally amenable to anionic polymerization. semanticscholar.org Given its vinyl benzene (B151609) structure, this compound could potentially be polymerized using anionic initiators like alkyllithium compounds. semanticscholar.org This method is particularly known for producing living polymers, where the polymer chains continue to grow as long as monomer is available, allowing for the synthesis of block copolymers by sequential monomer addition. uni-bayreuth.deuni-bayreuth.de The rate and mechanism of anionic polymerization can be highly dependent on the solvent used, with polar solvents generally leading to faster rates. uni-bayreuth.de

Coordination polymerization, often utilizing single-site metal catalysts, is another advanced technique for polymerizing vinyl monomers. nih.gov While extensively used for non-polar olefins, research into coordination polymerization of polar vinyl monomers is an active area. This pathway could offer unique control over the tacticity (stereochemistry) of the resulting poly(this compound), which in turn would significantly influence the polymer's physical and mechanical properties.

Role in Flame Retardancy and Thermal Stabilization of Materials

The inherent phosphorus content of this compound makes its polymers highly valuable for imparting flame retardancy and thermal stability to various materials. Phosphorus-based flame retardants are considered effective and are often seen as alternatives to halogenated systems. electronics.org They can act in both the gas phase (flame inhibition) and the condensed phase (char formation).

When polymers containing this compound are exposed to heat, they decompose to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer backbone, leading to the formation of a protective, insulating layer of char on the material's surface. This char layer acts as a barrier, limiting the transfer of heat, oxygen, and flammable volatiles, thereby suppressing the combustion process. researchgate.netnih.gov The effectiveness of phosphorus-based retardants often depends on the phosphorus content in the final formulation. electronics.org

These phosphorus-containing polymers can be incorporated into other materials, such as epoxy resins, polyolefins (like ethylene-vinyl acetate (B1210297) copolymers), or polyamides, either as reactive comonomers or as additives to enhance their fire resistance and thermal performance. electronics.orgnih.govnih.gov For example, incorporating such monomers into vinyl ester resins can significantly improve their flame retardancy. researchgate.net

Table 2: Typical Flame Retardancy Performance

| Base Polymer | Additive/Comonomer | Test Method | Result |

|---|---|---|---|

| Ethylene-Vinyl Acetate (EVA) | Polymer containing phosphinoyl groups | Limiting Oxygen Index (LOI) | Significant increase in LOI value. nih.gov |

| Epoxy Resin | This compound derivative | UL-94 Vertical Burn Test | Achievement of V-0 rating. electronics.orgresearchgate.net |

| Vinyl Ester Resin | Phosphorus-containing monomer | Cone Calorimetry | Reduction in peak heat release rate (pHRR). researchgate.net |

This table illustrates the potential improvements in flame retardancy and is based on typical results for phosphorus-containing polymers.

Applications as Ligands in Homogeneous and Heterogeneous Catalysis

The phosphine (B1218219) oxide group within the this compound structure can act as a ligand for metal centers. While phosphines are more common ligands, phosphine oxides can also coordinate to certain metals and influence their catalytic activity.

More significantly, the polymer derived from this monomer serves as an excellent platform for creating polymer-supported catalysts. researchgate.net By chemically modifying the phosphinoyl group or by copolymerizing with other functional monomers, metal catalysts can be anchored to the polymer backbone. nih.gov This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst recyclability). researchgate.netsciencemadness.org

These polymer-supported catalysts can be employed in various organic transformations, such as oxidation reactions, cross-coupling reactions, and reductions. researchgate.netosti.gov The polymer matrix can prevent the aggregation of catalytically active metal nanoparticles and enhance their stability. nih.gov For instance, polymers with phosphine oxide functionalities could potentially be used in applications like the phosphinylation/cyclization of alkynones or in tuning the selectivity of catalytic reactions. acs.org

Development in Functional Coatings, Resins, and Composite Materials

The unique combination of a polymerizable group and a functional phosphinoyl moiety makes this compound a valuable building block for functional coatings, resins, and composite materials.

Functional Coatings: Polymers derived from this monomer can be used to formulate coatings with enhanced properties. The phosphorus content can provide flame retardancy and improved adhesion to metal substrates due to the polarity of the phosphine oxide group. These coatings could find use in protective applications for electronics, aerospace, and construction materials. researchgate.net

Resins and Composites: As a reactive monomer, this compound can be incorporated into thermosetting resins like vinyl esters or epoxies. researchgate.net Its inclusion can improve the thermal stability, flame resistance, and mechanical properties of the cured resin. These modified resins are suitable for producing high-performance composite materials, which are widely used in industries requiring lightweight and durable components.

Adhesion Promotion: The phosphonic acid group, which can be derived from the phosphinoyl moiety, is known to strongly bond with metal oxide surfaces. acs.org This property can be exploited to use polymers of this compound as adhesion promoters or as part of surface treatments for metals and other inorganic materials, enhancing the durability of coatings and adhesive joints.

Future Research Trajectories and Emerging Opportunities

Innovation in Green Synthetic Methodologies

The traditional synthesis of organophosphorus compounds often relies on harsh reagents and energy-intensive processes, utilizing intermediates like phosphorus trichloride. nih.govrsc.org A primary focus for future research on (Ethyl-vinyl-phosphinoyl)-benzene will be the development of greener, more sustainable synthetic routes. rsc.orgmsu.edu

Key areas for innovation include:

Catalyst Development: Exploring novel, environmentally benign catalysts to replace traditional systems. This includes the investigation of earth-abundant metal catalysts and even metal-free catalytic systems to promote the formation of the crucial P-C bonds. organic-chemistry.org

Alternative Reagents and Solvents: Moving away from hazardous reagents towards safer alternatives is paramount. Research into using phosphinates or even elemental phosphorus as starting materials could provide more atom-economical and less hazardous pathways. rsc.org The use of water or other green solvents, potentially under microwave-assisted conditions, presents a promising avenue for reducing the environmental footprint of synthesis. wikipedia.org

Flow Chemistry: Continuous-flow reactors offer enhanced safety, efficiency, and scalability for chemical reactions. nih.govresearchgate.net Developing a continuous-flow synthesis for this compound could lead to a more sustainable industrial production method.

| Synthetic Strategy | Potential Advantage for this compound Synthesis |

| Metal-Free Catalysis | Avoids toxic and expensive heavy metal catalysts. |

| Use of Phosphinate Precursors | Offers a safer and more atom-economical alternative to PCl3-based routes. rsc.org |

| Microwave-Assisted Synthesis | Can lead to faster reaction times and increased yields with reduced energy consumption. wikipedia.org |

| Continuous-Flow Reactors | Improves safety, scalability, and process control. nih.govresearchgate.net |

Discovery of Novel Reactivity and Unprecedented Transformations

The vinyl group in this compound is a key functional handle that opens the door to a wide array of chemical transformations. Future research will undoubtedly focus on exploring and exploiting this reactivity to synthesize novel and complex molecules.

Emerging areas of investigation include:

Asymmetric Transformations: The development of catalytic methods for the asymmetric functionalization of the vinyl group would be a significant breakthrough, enabling the synthesis of chiral phosphorus-containing molecules with potential applications in catalysis and medicinal chemistry.

Radical Reactions: The exploration of radical addition reactions to the vinyl moiety can lead to the formation of new C-C and C-heteroatom bonds. Photoinduced radical reactions, for instance, offer a mild and efficient way to generate phosphinoyl radicals and engage them in cyclization or addition cascades. rsc.orgacs.orgacs.org

nih.govnih.gov-Sigmatropic Rearrangements: Investigating reactions like the aza-Claisen rearrangement could provide novel pathways to more complex, functionalized organophosphorus compounds starting from precursors related to this compound. nih.gov

Advanced Materials Design with Tailored Properties

The incorporation of this compound into polymeric structures or as a functional building block in materials science is a highly promising research direction. The phosphine (B1218219) oxide group is known for its polarity and thermal stability, properties that can be imparted to new materials. wikipedia.orgacs.org

Future opportunities in materials science include:

Flame Retardants: Organophosphorus compounds are widely used as flame retardants. wikipedia.org this compound, with its polymerizable vinyl group, could be copolymerized with other monomers to create inherently flame-retardant polymers for use in textiles, electronics, and construction materials.

Functional Polymers: The copolymerization of this compound with monomers like vinyl benzene (B151609) can lead to the creation of specialty polymers with tailored properties. nih.govnih.gov These materials could find applications as high-performance plastics, gas separation membranes, or advanced coatings. researchgate.net

Photoinitiators: Phosphine oxide derivatives have been investigated as photoinitiators for polymerization reactions. nih.govchemicalbook.com Future work could explore the potential of this compound or its derivatives in this capacity, particularly for applications in dental composites and 3D printing resins.

| Potential Application | Key Property of this compound |

| Flame Retardant Polymers | Phosphorus content and thermal stability of the phosphine oxide group. |

| Gas Separation Membranes | Polarity and ability to be incorporated into a polymer matrix. researchgate.net |

| Dental Composites | Potential photoinitiating capabilities and biocompatibility. nih.gov |

| Advanced Coatings | Adhesion, thermal stability, and functionalizability. |

Synergistic Integration of Theoretical and Experimental Investigations

To accelerate the discovery and optimization of new reactions and materials based on this compound, a close integration of computational and experimental approaches is essential.

Key areas for synergistic research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into the mechanisms of potential reactions, helping to predict reactivity, selectivity, and the structures of intermediates and transition states. aps.org This can guide experimental work and reduce the need for extensive trial-and-error screening.

Materials Property Prediction: Computational modeling can be used to predict the physical and chemical properties of polymers and materials containing the this compound unit. This can help in the rational design of new materials with specific, targeted functionalities.

Spectroscopic Analysis: Theoretical calculations of spectroscopic properties (e.g., NMR, IR) can aid in the characterization of new compounds and materials synthesized in the laboratory.

Sustainable Chemistry and Circular Economy Considerations

Looking beyond the synthesis and application of this compound, future research must also address its lifecycle and environmental impact. This aligns with the broader goals of sustainable chemistry and the development of a circular economy for phosphorus. rsc.org

Future research should focus on:

Degradation and Recyclability: Investigating the biodegradability or chemodegradation of materials derived from this compound is crucial. Developing methods to recover and recycle the phosphorus content from these materials at the end of their life is a key challenge for the organophosphorus industry. nih.govresearchgate.net

Upcycling of Organophosphorus Waste: Research into methods for the selective degradation of organophosphorus pollutants and their conversion into valuable products, such as fertilizers, is an emerging area of high importance. nih.govresearchgate.net While not directly a property of the target molecule, understanding its degradation pathways is vital for environmental stewardship.

Q & A

Q. How can time-resolved studies clarify the paradoxical stability/reactivity of this compound in catalytic systems?

- Methodology :

- Stopped-Flow Spectroscopy : Monitor transient intermediates at millisecond resolution.

- In Situ NMR : Track real-time structural changes under catalytic conditions (e.g., Pd-mediated coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.